molecular formula C13H19N3O3S B2715485 Ethyl 2-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoacetate CAS No. 1170147-47-3

Ethyl 2-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoacetate

Cat. No.: B2715485
CAS No.: 1170147-47-3
M. Wt: 297.37
InChI Key: UYJYNRPXJJBILT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoacetate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that includes a thiadiazole ring, a piperidine ring, and an ethyl ester group, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoacetate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidine ring or the ester group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and substituted piperidine derivatives.

Scientific Research Applications

Ethyl 2-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone
  • (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone
  • (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone

Uniqueness

Ethyl 2-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoacetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-3-10-14-15-11(20-10)9-5-7-16(8-6-9)12(17)13(18)19-4-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJYNRPXJJBILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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